molecular formula C8H5F3O B12858238 4-(Difluoromethyl)benzoyl fluoride CAS No. 2251-80-1

4-(Difluoromethyl)benzoyl fluoride

Cat. No.: B12858238
CAS No.: 2251-80-1
M. Wt: 174.12 g/mol
InChI Key: ISDFBLRZMRLNPM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzoyl fluoride (C₈H₅F₃O) is a fluorinated aromatic compound characterized by a benzoyl fluoride core substituted with a difluoromethyl group at the para position. This structure combines the electron-withdrawing effects of the benzoyl fluoride moiety (–COF) with the steric and electronic influences of the difluoromethyl (–CF₂H) group. The compound is of significant interest in organic synthesis and materials science due to its dual functionality: the benzoyl fluoride group acts as a reactive electrophile, while the difluoromethyl group enhances metabolic stability and lipophilicity in pharmaceutical contexts .

Applications include its use as a fluorinating agent, a precursor for polymer synthesis, and a building block in agrochemicals. Its ability to release fluoride ions under specific conditions (e.g., in dendrimer systems) also enables applications in signal amplification and sensing technologies .

Properties

CAS No.

2251-80-1

Molecular Formula

C8H5F3O

Molecular Weight

174.12 g/mol

IUPAC Name

4-(difluoromethyl)benzoyl fluoride

InChI

InChI=1S/C8H5F3O/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H

InChI Key

ISDFBLRZMRLNPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)F)C(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzoyl fluoride typically involves the introduction of the difluoromethyl group onto a benzoyl fluoride precursor. One common method is the reaction of 2,5-cyclohexadienones with difluoromethyl 2-pyridyl sulfone under basic conditions. This reaction proceeds via a dearomatization-rearomatization strategy, resulting in the formation of gem-difluoroolefins, which are then attacked by nucleophiles and further aromatized to form the desired benzoyl fluoride .

Industrial Production Methods: Industrial production of 4-(Difluoromethyl)benzoyl fluoride may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the CF2H group to aromatic substrates. The use of novel difluorocarbene reagents has streamlined access to such compounds, making the production more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)benzoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of substituted benzoyl derivatives.

    Oxidation: Formation of benzoic acids.

    Reduction: Formation of benzyl alcohols.

    Cross-Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(Difluoromethyl)benzoyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)benzoyl fluoride involves its ability to form strong bonds with various molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Research Findings

  • Electrochemical Behavior : Reduction of 4-(difluoromethyl)benzoyl fluoride in acetonitrile yields stabilized anion radicals, contrasting with benzoyl chloride’s radical coupling pathway. This difference is critical for designing redox-active materials .
  • Fluoride-Mediated Catalysis: In dendrimer systems, 4-(difluoromethyl)benzoyl fluoride releases fluoride ions that propagate catalytic cycles, achieving 4-fold signal amplification per fluoride—a unique advantage over non-fluorinated analogs .
  • Synthetic Versatility : The compound’s –COF group facilitates efficient coupling with nucleophiles (e.g., amines, alcohols), outperforming esters in reactions requiring rapid acyl transfer .

Biological Activity

4-(Difluoromethyl)benzoyl fluoride is an organic compound notable for its unique structural features, including a benzoyl fluoride functional group and a difluoromethyl substituent. This compound has garnered attention in pharmaceutical chemistry due to its potential applications as an intermediate in organic synthesis and its interaction with biological targets. This article explores the biological activity of 4-(difluoromethyl)benzoyl fluoride, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(difluoromethyl)benzoyl fluoride is C9H6F2O, characterized by:

  • A benzene ring bonded to a carbonyl group (part of the benzoyl group).
  • A difluoromethyl group (-CF2H) at the para position relative to the carbonyl.

This structure enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles, which is crucial for its biological interactions.

The biological activity of 4-(difluoromethyl)benzoyl fluoride is largely attributed to its ability to undergo nucleophilic substitution reactions. The electron-withdrawing nature of the difluoromethyl group increases the reactivity of the compound, allowing it to interact effectively with various biological targets. This can lead to:

  • Inhibition of enzymes involved in metabolic pathways.
  • Modification of cellular signaling pathways , potentially affecting cell proliferation and apoptosis.

Research Findings

Recent studies have highlighted several aspects of the biological activity of 4-(difluoromethyl)benzoyl fluoride:

Case Studies

Several case studies have investigated compounds structurally related to 4-(difluoromethyl)benzoyl fluoride:

  • Study on Fluorinated Benzimidazole Derivatives : This study synthesized various fluorinated derivatives and evaluated their antiparasitic activities. Compounds with increased fluorine substituents showed enhanced efficacy against Taenia crassiceps, indicating a trend that may extend to 4-(difluoromethyl)benzoyl fluoride due to its structural similarities .
  • Antimicrobial Activity Assessment : A comparative analysis examined the antimicrobial effects of several fluorinated compounds, noting that those with difluoromethyl groups exhibited promising results against certain bacterial strains. This suggests that further exploration into 4-(difluoromethyl)benzoyl fluoride's antimicrobial properties could yield significant insights .

Comparative Analysis

The following table summarizes key characteristics and findings related to 4-(difluoromethyl)benzoyl fluoride and similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(Difluoromethyl)benzoyl fluoride Benzoyl fluoride + difluoromethyl groupPotential antiparasitic and antimicrobial properties
4-(Trifluoromethyl)benzoyl fluoride Trifluoromethyl group instead of difluoromethylEnhanced reactivity and bioactivity
3-Fluoro-4-(difluoromethyl)benzoic acid Similar substituents but lacks benzoyl fluorideVaried reactivity; potential for different applications

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